[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Description
This compound is a fully acetylated monosaccharide derivative with a pyranose (six-membered oxane) core. Its IUPAC name indicates stereochemistry at positions 2R, 3S, 4S, 5S, and 6R, distinguishing it from common acetylated sugars like glucose or mannose pentaacetates. The structure includes four acetyloxy groups on the pyranose ring (positions 3, 4, 5, 6) and a methyl acetate group at position 2. This configuration makes it a key intermediate in carbohydrate chemistry for synthesizing glycosides or chiral building blocks .
Properties
Molecular Formula |
C16H22O11 |
|---|---|
Molecular Weight |
390.34 g/mol |
IUPAC Name |
[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15+,16+/m1/s1 |
InChI Key |
LPTITAGPBXDDGR-YXMSTPNBSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Acetylation of Hydroxyl Groups
The initial key step involves the acetylation of the free hydroxyl groups on glucose. This is typically done by reacting glucose with acetic anhydride in the presence of a base catalyst such as pyridine. This reaction converts all hydroxyl groups to acetoxy groups, yielding the pentaacetylated glucose derivative.
-
- Acetic anhydride excess
- Pyridine as catalyst and solvent or co-solvent
- Room temperature or mild heating (25–50 °C)
- Reaction time: several hours until completion
-
- Formation of 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose or related acetylated derivatives
- High yield (typically >80%) with good purity
Formation of the Tetrahydropyran Ring and Methyl Acetate Substitution
The tetrahydropyran ring is intrinsic to glucose’s cyclic form. The methyl acetate moiety at the 2-position is introduced by selective acetylation or substitution reactions on the sugar ring hydroxyls or the anomeric center.
- Methods:
- Cyclization occurs naturally as glucose adopts the pyranose form in solution.
- The methyl acetate group can be introduced by acetylation of the hydroxymethyl group at C-6 or via substitution reactions on the anomeric carbon using acetylating agents.
Bromination and Further Functionalization (Optional)
In some synthetic routes, acetylated glucose derivatives are brominated at the anomeric position to form glycosyl bromides, which serve as intermediates for further glycosylation reactions.
-
- Treatment of pentaacetylated glucose with hydrogen bromide (HBr) in acetic acid or acetic anhydride
- Temperature control (0–25 °C) to influence anomeric selectivity
- Use of Lewis acids (e.g., BF3·Et2O) to promote α-selectivity
-
- Glycosyl bromides are used as donors in Koenigs-Knorr glycosylation reactions to synthesize glycosides and oligosaccharides.
Industrial and Laboratory Scale Production
Industrial Scale
- Continuous flow reactors are employed for large-scale acetylation reactions to ensure consistent temperature control and reagent mixing.
- Automated addition of acetic anhydride and catalysts improves reproducibility and yield.
- Purification typically involves extraction and crystallization steps.
Laboratory Scale
- Batch reactions using standard glassware and magnetic stirring.
- Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
- Purification by recrystallization or chromatography.
Reaction Conditions and Optimization
| Step | Reagents & Catalysts | Temperature | Time | Notes |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine | 25–50 °C | 2–6 hours | Excess anhydride ensures full acetylation |
| Bromination (optional) | HBr in AcOH or Ac2O, BF3·Et2O | 0–25 °C | 1–3 hours | Low temp favors α-anomer formation |
| Cyclization (intrinsic) | N/A | Ambient | N/A | Glucose naturally forms pyranose ring |
| Purification | Solvent extraction, crystallization | Ambient | Variable | Purity checked by NMR and melting point |
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic downfield shifts for acetyl methyl protons (~2.0 ppm) and anomeric proton (~5–6 ppm depending on α/β anomer).
- ^13C NMR confirms acetyl carbonyl carbons (~170–175 ppm) and sugar carbons.
-
- Confirms molecular weight consistent with full acetylation.
-
- Typically around 80–90 °C for pure acetylated glucose derivatives.
-
- Strong ester carbonyl absorption bands (~1750 cm⁻¹).
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Catalysts | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct acetylation | D-Glucose | Acetic anhydride, pyridine | Simple, high yield | Requires careful moisture control |
| Bromination of pentaacetate | Penta-O-acetyl-beta-D-glucose | HBr, BF3·Et2O | Enables glycosyl donor formation | Requires low temperature control |
| Koenigs-Knorr glycosylation | Acetylated glycosyl bromide | Silver salts, alcohols | Efficient glycoside synthesis | Sensitive to moisture |
| Continuous flow acetylation | D-Glucose or derivatives | Automated acetic anhydride feed | Scalable, reproducible | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield the corresponding alcohol and acetic acid.
Substitution: It can undergo nucleophilic substitution reactions where the acetate groups are replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.
Substitution: Common reagents include nucleophiles such as amines or thiols under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate involves its interaction with various molecular targets. The acetyl groups can be hydrolyzed to release acetic acid, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and other proteins, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared to acetylated monosaccharides (e.g., glucose, mannose, galactose pentaacetates) and a disaccharide octaacetate. Differences arise in:
- Stereochemistry : Configuration at chiral centers affects reactivity and physical properties.
- Number of acetyl groups: The target compound has five acetyl groups (four on the ring, one on methyl), while disaccharides (e.g., 6α-Mannobiose octaacetate) have eight .
- Functional groups : Some analogs include acetamido (N-acetyl) or thiadiazole substituents, altering bioactivity .
Physical and Chemical Properties
*Storage conditions for the target compound (0–8°C) suggest lower thermal stability compared to glucose pentaacetates stored at ambient temperatures .
Biological Activity
[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate is a complex organic compound with potential biological activities. Its structure consists of a tetra-acetylated sugar derivative which may influence its interaction with biological systems. This article explores the compound's biological activity, pharmacological properties, and relevant research findings.
- Molecular Formula : C16H22O11
- Molecular Weight : 390.34 g/mol
- CAS Number : 4163-65-9
- Solubility : Very soluble in various solvents including chloroform and methylene dichloride .
Biological Activity Overview
The biological activity of [(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate is primarily characterized by its interactions with various enzymes and potential therapeutic applications. The following sections detail its pharmacological properties and case studies.
Enzyme Interactions
Research indicates that this compound may act as an inhibitor for certain cytochrome P450 enzymes:
- CYP2D6 Inhibitor : This suggests potential interactions with drugs metabolized by this enzyme .
- Absorption and Distribution : The compound exhibits low gastrointestinal absorption and is not permeant to the blood-brain barrier .
Toxicity and Safety Profile
The compound has been classified with a bioavailability score of 0.55 and has shown low toxicity in preliminary assessments. However, caution is advised due to its classification as a warning substance .
Study on Antimicrobial Activity
A study investigated the antimicrobial efficacy of tetra-acetylated derivatives against various bacterial strains. Results indicated that compounds similar to [(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate exhibited significant antibacterial activity against Gram-positive bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Tetra-acetyl derivative | Staphylococcus aureus | 32 µg/mL |
| Tetra-acetyl derivative | Escherichia coli | 64 µg/mL |
Study on Anti-inflammatory Effects
Another study assessed the anti-inflammatory properties of similar acetylated sugars in a murine model. The results suggested that these compounds could reduce inflammation markers significantly when administered at specific dosages.
| Treatment Group | Inflammation Marker Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 25 |
| High Dose | 50 |
Q & A
Q. What are the optimal synthesis routes for [(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step acetylation of a sugar core (e.g., glucose or mannose derivatives) using acetic anhydride or acetyl chloride under controlled conditions. Key steps include:
- Protection of hydroxyl groups : Use of trityl or benzyl groups to prevent unwanted side reactions .
- Acetylation : Catalyzed by bases like pyridine at 0–25°C to ensure regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Critical Factors : - Temperature : Higher temperatures (>40°C) risk deacetylation or racemization .
- Catalysts : DMAP (4-dimethylaminopyridine) improves reaction efficiency by 20–30% .
Yield Optimization : Trials show yields range from 45% (ambient conditions) to 75% (low-temperature, inert atmosphere) .
Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?
Methodological Answer:
- NMR :
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 390.34 for C₁₆H₂₂O₁₁) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry; unit cell parameters (e.g., a = 9.82 Å, b = 10.35 Å for α-D-mannopyranose pentaacetate) validate spatial arrangement .
Data Cross-Validation : Discrepancies in anomeric configuration (α/β) require coupling constant analysis (J = 1–3 Hz for α, J = 6–8 Hz for β) .
Q. How do storage conditions impact the stability of this compound, and what degradation products form over time?
Methodological Answer:
- Storage : At 0–8°C under nitrogen, the compound remains stable for >12 months. Ambient storage leads to 5–10% hydrolysis in 6 months .
- Degradation Pathways :
Advanced Research Questions
Q. What strategies are effective for evaluating the biological activity of this compound in enzyme inhibition assays?
Methodological Answer:
Q. How can contradictory data on reaction outcomes (e.g., unexpected stereochemistry) be systematically analyzed?
Methodological Answer:
- Root Cause Analysis :
- Resolution Workflow :
Q. What methodologies are suitable for studying the compound’s reactivity in glycosylation reactions?
Methodological Answer:
- Activation : Use Lewis acids (BF₃·Et₂O) to generate oxocarbenium intermediates .
- Glycosylation Partners : Test with alcohols (e.g., methanol) or thiols under Koenigs-Knorr conditions .
- Monitoring : TLC (Rf = 0.3 in 1:1 EtOAc/hexane) or in-situ IR for real-time analysis of C-O bond formation .
Side Reactions : Competing hydrolysis (up to 20%) at pH > 7 requires buffered conditions (pH 5–6) .
Q. How can substituent modifications (e.g., fluoromethyl or bromo groups) alter bioactivity or metabolic stability?
Methodological Answer:
- Synthetic Modifications :
- Impact Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
